molecular formula C19H23N5O2S2 B14980032 N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide

Cat. No.: B14980032
M. Wt: 417.6 g/mol
InChI Key: ALSUMOUIBWKBOP-UHFFFAOYSA-N
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Description

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with pyrimidine-based intermediates. One common method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide stands out due to its unique combination of a thiophene ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N5O2S2

Molecular Weight

417.6 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C19H23N5O2S2/c1-4-24(5-2)18-13-17(20-14(3)21-18)22-15-8-10-16(11-9-15)23-28(25,26)19-7-6-12-27-19/h6-13,23H,4-5H2,1-3H3,(H,20,21,22)

InChI Key

ALSUMOUIBWKBOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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